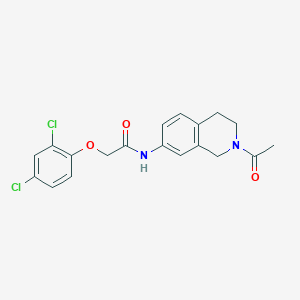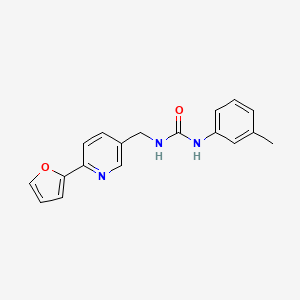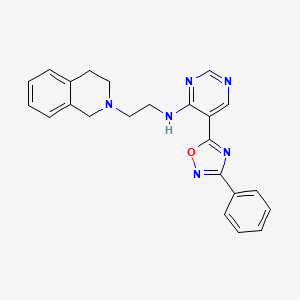![molecular formula C19H24N4O3S B2498269 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide CAS No. 1396627-27-2](/img/structure/B2498269.png)
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler heterocyclic compounds or through the modification of existing functional groups. For example, the synthesis of benzothiazole derivatives can involve condensation reactions, cyclization processes, and substitutions, which are common steps in the construction of heterocyclic compounds (Yahyazadeh et al., 2004).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, similar to the compound , is analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, critical for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of aromatic systems and heteroatoms that influence their chemical reactivity. These compounds exhibit a range of properties such as antimicrobial, anticancer, and anti-inflammatory activities, which are attributed to their chemical structure and the presence of specific functional groups (GobalaKrishnan et al., 2019).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Several studies focus on the synthesis of novel compounds with potential therapeutic applications, highlighting the interest in developing new molecules with improved efficacy or selectivity for biological targets. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported to possess anti-inflammatory and analgesic activities, indicating the therapeutic potential of these novel synthetic pathways (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
Research on new pyrazole and pyrazolopyrimidine derivatives synthesized for in vitro cytotoxic activity against cancer cells showcases the ongoing efforts to discover novel anticancer agents. Such studies emphasize the importance of structural modification and characterization in developing compounds with potential therapeutic applications (Hassan et al., 2014).
Antimicrobial Activity
The development of new pyridine derivatives with antimicrobial activity highlights the continuous need for novel antimicrobials in combating resistant microbial strains. These studies contribute to the understanding of how structural features of compounds can influence their antimicrobial efficacy (Patel et al., 2011).
Total Synthesis of Antibiotics
Efforts in the total synthesis of thiopeptide antibiotics, like amythiamicin D, underline the complexity and challenges in synthesizing biologically active natural products. Such research not only advances the field of synthetic chemistry but also provides insights into the structure-activity relationships of these potent compounds (Hughes et al., 2005).
Expansive Rearrangement Studies
Studies on the rearrangement of N-vinylthiazolidines to tetrahydrothiazepines and their transformation into thia-azabicyclooctenes showcase the synthetic strategies to access new heterocyclic frameworks, which could serve as key intermediates in the development of novel drugs or materials (Calvo et al., 2005).
Propriétés
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-14-5-6-16-15(10-14)21-19(27-16)23-11-13(12-23)18(25)20-7-3-9-22-8-2-4-17(22)24/h5-6,10,13H,2-4,7-9,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPVEXWQNJWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCCCN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)


![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)






![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)